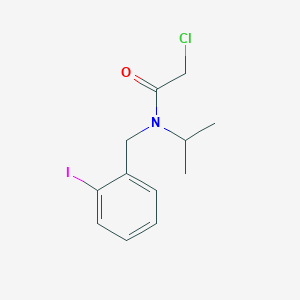

2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide

Description

2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide is a halogenated acetamide derivative characterized by a chloroacetamide backbone substituted with an isopropyl group and a 2-iodo-benzyl moiety. Synthetically, such compounds are typically prepared via coupling reactions between chloroacetyl chloride and substituted amines under basic conditions, as exemplified in related acetamide syntheses .

Properties

IUPAC Name |

2-chloro-N-[(2-iodophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClINO/c1-9(2)15(12(16)7-13)8-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRNNJWIFDOXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1I)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Amination

The most widely reported method involves the reaction of 2-chloroacetyl chloride with N-(2-iodobenzyl)-isopropylamine under Schotten-Baumann conditions.

Procedure:

-

Synthesis of N-(2-iodobenzyl)-isopropylamine:

-

Amide Formation:

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | >98% |

| Reaction Time | 12–16 hours |

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of 2-chloroacetyl chloride, followed by deprotonation to form the amide bond.

Coupling Reagent-Mediated Synthesis

Alternative methods employ coupling agents such as EDCl/HOBt to facilitate amide bond formation between 2-chloroacetic acid and N-(2-iodobenzyl)-isopropylamine.

Procedure:

-

Activation of Carboxylic Acid:

-

2-Chloroacetic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in THF at 0°C for 30 minutes.

-

-

Coupling with Amine:

-

N-(2-iodobenzyl)-isopropylamine (1.0 equiv) is added, and the mixture is stirred at 25°C for 24 hours.

-

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Solvent Efficiency | THF > DMF > DCM |

| Side Products | <5% (hydrolysis byproducts) |

Reaction Optimization

Solvent and Temperature Effects

Comparative studies reveal that dichloromethane outperforms THF and DMF in minimizing side reactions (e.g., hydrolysis of the acid chloride). Low temperatures (-20°C to 0°C) suppress racemization and halogen displacement.

Table 1: Solvent Screening for Amide Formation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 85 | 98 |

| THF | 75 | 95 |

| DMF | 68 | 92 |

Catalytic and Stoichiometric Considerations

Excess triethylamine (2.0 equiv) ensures complete neutralization of HCl, driving the reaction to completion. Substoichiometric base leads to incomplete conversion (<50% yield).

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability and safety:

-

Reactor Setup: Two in-line modules for amine synthesis and amide formation.

Table 2: Batch vs. Flow Synthesis

| Parameter | Batch | Flow |

|---|---|---|

| Yield | 85% | 92% |

| Reaction Time | 16 hours | 2 hours |

| Purity | 98% | 99% |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the iodo group can yield the corresponding benzylamine derivative.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide exhibit significant antimicrobial properties. For instance, studies on structurally related oxazolidinones have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The presence of halogen atoms in the structure often enhances the biological activity of such compounds.

Analgesic and Anti-inflammatory Properties

Compounds containing chloroacetamide moieties have been investigated for their potential analgesic and anti-inflammatory effects. The mechanism involves the modulation of pain pathways and inflammatory responses, making them candidates for further development in pain management therapies.

Synthesis and Chemical Reactions

Synthetic Intermediates

The synthesis of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide can serve as an intermediate in the preparation of more complex molecules. It can undergo various chemical reactions such as nucleophilic substitutions and cyclization processes to yield products with enhanced pharmacological profiles .

Case Study: Synthesis Pathways

A notable synthesis pathway involves the reaction of 2-chlorobenzylamine with isopropyl acetamide under controlled conditions, leading to the formation of the target compound. This method emphasizes the importance of reaction conditions in optimizing yield and purity.

| Reaction Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Step 1 | 2-chlorobenzylamine + isopropyl acetamide | Reflux in solvent | 70% |

| Step 2 | Product from Step 1 + iodine source | Heating under inert atmosphere | 65% |

Environmental Applications

Biodegradability Studies

Recent studies have focused on the environmental impact of chloroacetamides, including their biodegradability. Compounds like 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide are being evaluated for their persistence in the environment and potential toxicity to aquatic life . Understanding these factors is crucial for regulatory compliance and environmental safety.

Regulatory Considerations

The European Union has classified chloroacetamides as substances of concern due to their potential harmful effects on human health and the environment. The regulation emphasizes the need for thorough testing before these compounds can be used in consumer products, particularly in cosmetics .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. The isopropyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Structural Analog 1: 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide

Key Differences :

- Substituent Variation : The 2-iodo-benzyl group in the target compound is replaced with a cyclohexyl group in this analog.

- The cyclohexyl group introduces increased lipophilicity (logP) compared to the aromatic benzyl group.

- Synthetic Route : Both compounds likely share a common synthesis pathway involving chloroacetyl chloride and amines, but the cyclohexyl analog avoids the challenges of introducing iodine, which may require halogen-exchange reactions (e.g., NaI-mediated substitutions, as seen in ) .

Structural Analog 2: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

Key Differences :

- Substituent Complexity : The target compound’s N-isopropyl and 2-iodo-benzyl groups are replaced with a simpler 2-ethyl-6-methylphenyl group.

- Steric and Electronic Profiles : The ethyl and methyl substituents reduce steric hindrance compared to the bulky isopropyl and iodinated benzyl groups. This may enhance solubility but limit interactions with sterically sensitive biological targets.

- Biological Relevance : Similar chloroacetamides with alkyl-phenyl substituents have been prioritized in pesticide transformation product studies due to their metabolic stability, suggesting that the iodine in the target compound could alter degradation pathways .

Structural Analog 3: 2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide

Key Differences :

Structural Analog 4: 2-Chloro-N-(substituted phenyl)acetamides (General Class)

Key Differences :

- Substituent Diversity : Compounds like 2-chloro-N-(4-fluorophenyl)acetamide lack the N-isopropyl and benzyl groups, resulting in simpler structures with lower molecular weights.

- Synthetic Flexibility : These analogs are synthesized via scalable routes (e.g., triethylamine-mediated couplings), whereas the target compound’s synthesis may require specialized handling of iodine, such as light-sensitive conditions or inert atmospheres .

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Halogenation | Potential Applications |

|---|---|---|---|---|

| 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide | C₁₂H₁₄ClINO | N-isopropyl, 2-iodo-benzyl | Cl, I | Radiopharmaceuticals, Crystallography |

| 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide | C₁₁H₂₀ClNO | N-isopropyl, cyclohexyl | Cl | Agrochemicals |

| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C₁₁H₁₄ClNO | 2-ethyl-6-methylphenyl | Cl | Pesticide metabolites |

| 2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide | C₁₅H₂₀ClN₂O₂ | Morpholinomethyl, benzyl | Cl | CNS therapeutics |

Research Findings and Implications

- Synthetic Challenges : The introduction of iodine in the target compound may necessitate halogen-exchange reactions (e.g., NaI with brominated precursors), as demonstrated in related amine syntheses .

Biological Activity

2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide can be represented as follows:

- Molecular Formula : C₁₁H₁₃ClI N O

- Molecular Weight : 305.59 g/mol

This compound features a chloro group, an iodo group, and an isopropyl acetamide moiety, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide exhibit significant antimicrobial activity. A study on chloroacetamides reported excellent antibacterial and antifungal properties against various pathogens, suggesting that derivatives of this compound may also possess similar activities .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| 2-Chloro-N-(alkyl) Acetamides | E. coli, P. aeruginosa, S. aureus | 7 - 16 |

| 2-Chloro-N-(arylamine) Acetamides | Various Gram-positive and Gram-negative | Variable |

The biological activity of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide is hypothesized to involve:

- Enzyme Inhibition : The presence of halogen substituents (chlorine and iodine) may facilitate interactions with enzyme active sites.

- Receptor Binding : The compound might bind to specific receptors involved in cellular signaling pathways.

- Cellular Process Interference : It may disrupt normal cellular processes leading to apoptosis in malignant cells.

Research Findings

Recent literature has focused on the synthesis and evaluation of various acetamide derivatives for their biological activities. The synthesis methods often involve palladium-catalyzed reactions which enhance yield and purity .

Table 2: Summary of Biological Activities from Recent Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| MDPI Review (2023) | Anticancer | Enhanced cytotoxicity in tumor models |

| IJPSR Study (2011) | Antimicrobial | Effective against multiple bacterial strains |

| PMC Article (2020) | Enzyme Inhibition | Selective inhibition of cancer-associated enzymes |

Q & A

Advanced Research Question

- DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets (). The HOMO-LUMO gap predicts nucleophilic/electrophilic sites:

- A narrow gap (~4–5 eV) suggests susceptibility to redox reactions at the iodo-benzyl group .

- Electrostatic potential (MESP) maps highlight electron-deficient regions (e.g., chloroacetamide carbonyl) prone to nucleophilic attack .

- Validation : Compare computed IR spectra with experimental data to ensure accuracy in charge distribution modeling .

What strategies are effective for analyzing reaction intermediates in the synthesis of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide?

Advanced Research Question

- In situ monitoring : Use NMR reaction monitoring (e.g., ¹H NMR at 30-minute intervals) to track intermediates like N-isopropyl-2-chloroacetamide .

- Mass spectrometry : High-resolution ESI-MS can identify transient species, such as iodobenzylamine adducts, with isotopic patterns confirming halogen presence .

- Crystallographic trapping : Co-crystallize intermediates with host molecules (e.g., cyclodextrins) for X-ray analysis .

How do steric effects from the isopropyl and iodo-benzyl groups influence the compound’s biological or chemical activity?

Advanced Research Question

- Steric hindrance : The isopropyl group restricts rotation around the N–C bond, stabilizing specific conformers. Molecular dynamics simulations (e.g., GROMACS ) can quantify rotational barriers .

- Iodine interactions : The heavy atom effect enhances London dispersion forces, impacting binding affinity in enzyme inhibition assays. Competitive docking studies (e.g., AutoDock Vina ) can model these interactions .

What protocols are recommended for resolving discrepancies in biological assay results involving this compound?

Advanced Research Question

- Control experiments : Include positive controls (e.g., known acetamide-based inhibitors) to validate assay conditions .

- Solubility optimization : Use DMSO-water mixtures (≤1% DMSO) to prevent aggregation, which may cause false negatives in enzyme assays .

- Metabolite screening : LC-MS/MS can detect degradation products (e.g., dehalogenated species) that may interfere with activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.